molecular formula C18H23NO3S B4687140 1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

Cat. No.: B4687140
M. Wt: 333.4 g/mol
InChI Key: ATMLBWXMOUBZIL-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is an organic compound characterized by its complex structure, which includes a methanesulfonamide group, a 4-methylphenyl group, and a 3-(propan-2-yloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous flow reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Catalytic processes: Catalysts are used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Organic solvents such as chloroform, hexane, and methanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, resulting in therapeutic effects such as reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)propan-1-ol: A compound with a similar 4-methylphenyl group but different functional groups.

    4-Methylpropiophenone: An aromatic ketone with a methyl substituent at the para position.

Uniqueness

1-(4-METHYLPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and potential applications not found in similar compounds. Its methanesulfonamide group, in particular, contributes to its distinct reactivity and biological activity.

Properties

IUPAC Name

1-(4-methylphenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-14(2)22-18-6-4-5-17(11-18)12-19-23(20,21)13-16-9-7-15(3)8-10-16/h4-11,14,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMLBWXMOUBZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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